molecular formula C25H23NO3 B2995817 3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one CAS No. 946385-80-4

3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one

Cat. No.: B2995817
CAS No.: 946385-80-4
M. Wt: 385.463
InChI Key: STGPNDBYHVWVJS-UHFFFAOYSA-N
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Description

3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one is a complex organic compound with a unique structure that combines an indene core with a phenethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one typically involves multiple steps. One common method starts with the preparation of the 3,4-dimethoxyphenethylamine, which is then reacted with an appropriate indene derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated compounds.

Scientific Research Applications

3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential as a drug candidate.

    Industry: This compound can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    Mescaline: Another phenethylamine derivative with psychoactive properties.

    Bevantolol: A compound used in the synthesis of certain pharmaceuticals.

Uniqueness

3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one is unique due to its combination of an indene core with a phenethylamine side chain, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-phenylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-28-21-13-12-17(16-22(21)29-2)14-15-26-24-19-10-6-7-11-20(19)25(27)23(24)18-8-4-3-5-9-18/h3-13,16,26H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGPNDBYHVWVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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